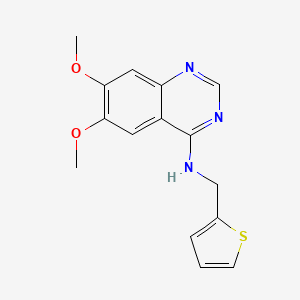

6,7-二甲氧基-N-(2-噻吩基甲基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinamines can be achieved through several methods . One common method involves the reaction of anthranilic acid derivatives . Other methods include the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis

Quinazolinamines have a unique structure due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .科学研究应用

抗疟疾活性

6,7-二甲氧基喹唑啉衍生物,包括与 6,7-二甲氧基-N-(2-噻吩基甲基)-4-喹唑啉胺 相似的化合物,因其抗疟疾特性而受到积极研究。Mizukawa 等人(2021 年)的一项研究合成并评估了大约 150 种不同的 6,7-二甲氧基喹唑啉-2,4-二胺的抗疟疾活性。其中一种化合物 SSJ-717 表现出很高的抗疟疾活性,使其成为该领域的很有希望的药物先导 (Mizukawa et al., 2021)。

抗病毒特性

与查询化学物质密切相关的化合物 6,7-二甲氧基-2-(1-哌嗪基)-4-喹唑啉胺 (DPQ) 已被确定为对流感 A 病毒 RNA 启动子具有特异性结合特性。这种结合导致病毒复制受到抑制,表明在抗病毒疗法中具有潜在的应用。Lee 等人(2014 年)的研究突出了此类支架在开发新型抗病毒剂中的重要性 (Lee et al., 2014)。

抗结核活性

Asquith 等人(2019 年)对 4-苯胺基喹啉和 4-苯胺基喹唑啉(包括与 6,7-二甲氧基-N-(2-噻吩基甲基)-4-喹唑啉胺 相似的结构)的研究导致了新型结核分枝杆菌抑制剂的鉴定。这些化合物,例如 6,7-二甲氧基-N-(4-((4-甲基苄基)氧基)苯基)喹啉-4-胺,对结核菌表现出有效的活性,毒性低,表明具有作为抗结核剂的潜力 (Asquith et al., 2019)。

抗高血压和心血管研究

6,7-二甲氧基-N-(2-噻吩基甲基)-4-喹唑啉胺 的结构类似物已被研究其抗高血压特性。Sekiya 等人(1983 年)分析了 2-(4-肉桂酰-1-哌嗪基)-6, 7-二甲氧基-4-喹唑啉胺衍生物的抗高血压活性,提供了对开发新型心血管药物至关重要的构效关系的见解 (Sekiya et al., 1983)。

抗癌研究

喹唑啉衍生物,包括与 6,7-二甲氧基-N-(2-噻吩基甲基)-4-喹唑啉胺 在结构上相关的衍生物,在抗癌研究中显示出前景。Khattab 等人(2016 年)研究了 AG-1478,一种具有相似结构的强效酪氨酸激酶抑制剂,及其抗增殖活性。他们的研究提供了对药物分子结构及其与生物活性的相关性的宝贵见解,有助于理解其在癌症治疗中的作用机制 (Khattab et al., 2016)。

作用机制

Target of Action

The primary target of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cellular processes such as growth, differentiation, and survival .

Mode of Action

6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAPK pathway, leading to changes in cellular processes controlled by this pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine is the MAPK pathway . By inhibiting ERK1/2, the compound disrupts the MAPK pathway, which can lead to downstream effects such as altered cell growth and survival .

Result of Action

The molecular and cellular effects of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine’s action are primarily related to its inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway . This can lead to changes in cellular processes such as growth and survival .

属性

IUPAC Name |

6,7-dimethoxy-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXQNJNKRNPSJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CS3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2411389.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)

![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2411407.png)